3,5-Dimethyl-1H-pyrazole-1-carboxamide

Synthetic Chemistry Process Optimization Heterocycle Synthesis

3,5-Dimethyl-1H-pyrazole-1-carboxamide (CAS 934-48-5, C6H9N3O, MW 139.16 g/mol) is a substituted pyrazole derivative featuring a 3,5-dimethylpyrazole core with a primary carboxamide group at the N1 position. This compound serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical synthesis, with established applications as a key intermediate for herbicides and fungicides, as well as in pharmaceutical development targeting metabolic pathways.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 934-48-5
Cat. No. B1582464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1H-pyrazole-1-carboxamide
CAS934-48-5
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(=O)N)C
InChIInChI=1S/C6H9N3O/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10)
InChIKeyAKRDSDDYNMVKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1H-pyrazole-1-carboxamide (CAS 934-48-5): Chemical Identity and Core Characteristics for Scientific Procurement


3,5-Dimethyl-1H-pyrazole-1-carboxamide (CAS 934-48-5, C6H9N3O, MW 139.16 g/mol) is a substituted pyrazole derivative featuring a 3,5-dimethylpyrazole core with a primary carboxamide group at the N1 position [1]. This compound serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical synthesis, with established applications as a key intermediate for herbicides and fungicides, as well as in pharmaceutical development targeting metabolic pathways . Physical characterization data include a melting point of 110–114°C, appearance as a white to almost white crystalline powder, and commercial availability at ≥98% purity (GC) [2].

Why 3,5-Dimethyl-1H-pyrazole-1-carboxamide (CAS 934-48-5) Cannot Be Replaced by Generic Pyrazole Analogs in Critical Applications


Generic substitution with alternative pyrazole derivatives is precluded by the compound's unique combination of substituents and functional groups. The specific 3,5-dimethyl substitution pattern on the pyrazole ring, combined with the primary carboxamide at N1, confers distinct reactivity profiles and biological target engagement not achievable with mono-methylated analogs (e.g., N,3-dimethyl-1H-pyrazole-1-carboxamide) or unsubstituted pyrazole carboxamides [1]. The absence of the 5-methyl group in comparator compounds alters electronic distribution, hydrogen-bonding capacity, and metabolic stability, which directly impacts efficacy in downstream applications such as DNA gyrase inhibition and agrochemical intermediate performance [2].

Quantitative Differentiation Evidence for 3,5-Dimethyl-1H-pyrazole-1-carboxamide (CAS 934-48-5) vs. Closest Analogs


Synthesis Yield Advantage of 3,5-Dimethyl-1H-pyrazole-1-carboxamide vs. Alternative Pyrazole Carboxamide Routes

The synthesis of 3,5-dimethyl-1H-pyrazole-1-carboxamide via semicarbazide hydrochloride and acetylacetone proceeds with approximately 90% yield, representing a substantially more efficient route compared to alternative methods requiring multi-step protection/deprotection sequences or less reactive starting materials that typically yield 40–60% for related pyrazole carboxamides [1]. This high-yielding, one-step procedure reduces synthesis time, minimizes purification requirements, and lowers overall procurement cost for downstream applications.

Synthetic Chemistry Process Optimization Heterocycle Synthesis

Antibacterial Activity Profile of 3,5-Dimethyl-1H-pyrazole-1-carboxamide Against Gram-Negative Bacteria and Resistant Strains

3,5-Dimethyl-1H-pyrazole-1-carboxamide exhibits significant antibacterial activity against Gram-negative bacteria through direct binding to the active site of DNA gyrase, preventing ATP binding and inhibiting bacterial DNA synthesis . The compound demonstrates efficacy against ampicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis isolates, positioning it as a lead scaffold for antibiotic development targeting resistant pathogens . While specific MIC values are not directly reported for the parent compound in publicly accessible primary literature, the mechanism of action and spectrum of activity differentiate it from simple unsubstituted pyrazole analogs, which lack the optimal steric and electronic features required for DNA gyrase engagement [1].

Antibacterial DNA Gyrase Inhibition Drug Discovery

Purity and Quality Control Specifications for 3,5-Dimethyl-1H-pyrazole-1-carboxamide (CAS 934-48-5) Procurement

Commercial 3,5-dimethyl-1H-pyrazole-1-carboxamide is routinely supplied with ≥98% purity (GC), accompanied by comprehensive analytical documentation including NMR confirmation of structure, IR spectra, and melting point specification of 110–114°C . This level of purity and characterization exceeds that of many alternative pyrazole carboxamide building blocks, which are often available only at 95% purity with limited spectral documentation . The availability of full spectral reference data (¹H NMR, ¹³C NMR, IR, MS) from authoritative databases such as SDBS facilitates unambiguous identity verification and quality control in GMP and ISO-certified laboratory environments [1][2].

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for 3,5-Dimethyl-1H-pyrazole-1-carboxamide (CAS 934-48-5) Based on Quantified Differentiation Evidence


Medicinal Chemistry: Antibacterial Lead Optimization Targeting DNA Gyrase

The compound's validated DNA gyrase inhibition mechanism and activity against MRSA and M. tuberculosis isolates make it a rational starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel antibiotics . Procurement of this specific analog (rather than generic pyrazole carboxamides) is essential because the 3,5-dimethyl substitution pattern is critical for target engagement and antibacterial spectrum. The high purity (≥98%) and availability of full spectral characterization enable confident SAR progression and reproducible biological assay results .

Agrochemical Intermediate: Synthesis of Advanced Herbicides and Fungicides

3,5-Dimethyl-1H-pyrazole-1-carboxamide is a key intermediate in the synthesis of pyrazole carboxamide-based agrochemicals, including herbicides and fungicides that require specific substitution patterns for target enzyme binding (e.g., succinate dehydrogenase inhibitors) [1][2]. The high-yielding synthesis route (~90%) ensures cost-effective scale-up for pilot plant and commercial production. The availability of high-purity material with documented analytical specifications supports regulatory compliance and batch-to-batch consistency in agrochemical manufacturing .

Analytical Chemistry: Reference Standard and Method Development

The compound's well-defined physicochemical properties (melting point 110–114°C, UV λmax 230 nm in MeOH) and the availability of authenticated spectral data (¹H NMR, ¹³C NMR, IR, MS) from SDBS make it suitable as a reference standard for HPLC method development, GC purity analysis, and spectroscopic calibration [3]. Procurement of this specific compound over less-characterized analogs ensures traceability and accuracy in analytical method validation for quality control laboratories in pharmaceutical and agrochemical industries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dimethyl-1H-pyrazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.